molecular formula C16H20N4O4S B10924809 N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10924809
M. Wt: 364.4 g/mol
InChI Key: DZFILRTXEOMPLL-UHFFFAOYSA-N
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Description

N~1~-ETHYL-N~1~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidinone moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ETHYL-N~1~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The subsequent steps involve the introduction of the pyrrolidinone and benzenesulfonamide groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently and reliably.

Chemical Reactions Analysis

Types of Reactions

N~1~-ETHYL-N~1~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N~1~-ETHYL-N~1~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be utilized in the design of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biotechnology and pharmacology.

Mechanism of Action

The mechanism of action of N1-ETHYL-N~1~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N1-ETHYL-N~1~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H20N4O4S/c1-3-19(11-15-12(2)17-24-18-15)25(22,23)14-8-6-13(7-9-14)20-10-4-5-16(20)21/h6-9H,3-5,10-11H2,1-2H3

InChI Key

DZFILRTXEOMPLL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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